molecular formula C11H17ClN2O2 B2611329 Benzyl N-[(2R)-2-aminopropyl]carbamate hydrochloride CAS No. 934634-53-4

Benzyl N-[(2R)-2-aminopropyl]carbamate hydrochloride

Cat. No.: B2611329
CAS No.: 934634-53-4
M. Wt: 244.72
InChI Key: WPMPQSQLDKMQRB-SBSPUUFOSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Benzyl N-[(2R)-2-aminopropyl]carbamate hydrochloride: is a chemical compound with the molecular formula C11H17ClN2O2 and a molecular weight of 244.72 g/mol . It is commonly used in various research applications due to its versatile properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Benzyl N-[(2R)-2-aminopropyl]carbamate hydrochloride typically involves the reaction of benzyl chloroformate with (2R)-2-aminopropylamine in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to ensure high yield and purity .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions, including temperature, pressure, and solvent choice, to optimize yield and minimize impurities .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Major Products Formed:

Mechanism of Action

The mechanism of action of Benzyl N-[(2R)-2-aminopropyl]carbamate hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can form covalent bonds with active sites of enzymes, inhibiting their activity and affecting various biochemical pathways .

Comparison with Similar Compounds

  • Benzyl N-[(2R)-2-aminopropyl]carbamate
  • N-[(2R)-2-aminopropyl]carbamate hydrochloride
  • Benzyl N-[(2S)-2-aminopropyl]carbamate hydrochloride

Uniqueness: Benzyl N-[(2R)-2-aminopropyl]carbamate hydrochloride is unique due to its specific stereochemistry (2R configuration), which can significantly influence its biological activity and interactions with molecular targets .

Properties

IUPAC Name

benzyl N-[(2R)-2-aminopropyl]carbamate;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16N2O2.ClH/c1-9(12)7-13-11(14)15-8-10-5-3-2-4-6-10;/h2-6,9H,7-8,12H2,1H3,(H,13,14);1H/t9-;/m1./s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WPMPQSQLDKMQRB-SBSPUUFOSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CNC(=O)OCC1=CC=CC=C1)N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](CNC(=O)OCC1=CC=CC=C1)N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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